molecular formula C17H18F3N3O3 B1672770 Fleroxacin CAS No. 79660-72-3

Fleroxacin

Cat. No. B1672770
CAS RN: 79660-72-3
M. Wt: 369.34 g/mol
InChI Key: XBJBPGROQZJDOJ-UHFFFAOYSA-N
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Description

Fleroxacin is a quinolone antibiotic . It is sold under the brand names Quinodis and Megalocin . It is active against many Gram-positive and Gram-negative bacteria .


Synthesis Analysis

Fleroxacin’s synthesis involves the use of melamine as the substrate, which is then modified with PPy and Ag nanoparticles .


Molecular Structure Analysis

Fleroxacin is a fluoroquinolone antibiotic that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6, 7, and 8 by 2-fluoroethyl, carboxy, fluoro, 4-methylpiperazin-1-yl, and fluoro groups, respectively . The binding of Fleroxacin to Human Serum Albumin (HSA) induces a conformational change in the protein .


Chemical Reactions Analysis

The degradation reactions of Fleroxacin primarily involve oxidative ring opening of the N-methyl piperazine ring structure, defluorination reactions on fluoroethyl, HCHO, and N-methyl ethylamine removal reactions .


Physical And Chemical Properties Analysis

Fleroxacin has a molar mass of 369.344 g·mol . It is rapidly and well absorbed from the gastrointestinal tract after oral administration .

Scientific Research Applications

Environmental Impact and Removal

Fleroxacin, a fluoroquinolone antibiotic, has been detected in aquatic environments due to its wide usage in treating infections. Studies have examined its degradation kinetics and mechanisms when exposed to disinfectants like chlorine and chlorine dioxide. These disinfectants effectively degrade fleroxacin, with varying efficiencies influenced by pH, disinfectant dosage, and temperature. The degradation processes lead to the formation of intermediates and halogenated disinfection byproducts (DBPs), highlighting a concern for potential environmental and toxicological impacts. Chlorine dioxide oxidation was found to reduce halogenated DBP formation compared to chlorine, suggesting it as a more suitable option for fleroxacin removal from water (He et al., 2021).

Detection and Quantification

Capillary electrophoresis with electrochemiluminescence detection and fluorescent immunochromatographic assays based on quantum dots have been developed for the sensitive and specific detection of fleroxacin in biological fluids, like human urine, and in animal-derived foods. These methods offer high sensitivity, specificity, and are suitable for rapid preliminary detection, which is crucial for monitoring fleroxacin levels and ensuring safety in clinical and food safety applications (Sun, Li & Wu, 2009); (Yang et al., 2021).

Synergistic Effects with Other Drugs

Research has also explored the synergistic bactericidal activities of fleroxacin when combined with other antibiotics, such as azithromycin, for treating local infections caused by biofilms of Pseudomonas aeruginosa. These studies provide insights into optimizing antibiotic therapy for more effective treatment outcomes (Qian, 2002).

Interaction with Human Serum Albumin

The binding interaction between fleroxacin and human serum albumin (HSA) has been studied to understand its effect on protein function during blood transportation. Spectroscopic and molecular modeling methods revealed that fleroxacin binds to HSA, inducing conformational changes and altering its secondary structure. These findings are crucial for assessing the pharmacokinetic and toxicological profiles of fleroxacin (Dong et al., 2017).

Antitumor Effects

Investigations into the antitumor effects of fleroxacin, particularly its synergistic effect with 5-fluorouracil, have shown promise in inhibiting the proliferation of bladder tumor cell lines both in vitro and in vivo. These findings suggest the potential for fleroxacin as part of combination therapy in cancer treatment (Nishikawa et al., 2009).

Safety And Hazards

Fleroxacin’s safety profile is typical of fluoroquinolones, with adverse events mostly relating to the gastrointestinal tract, CNS, and skin and appendages (including phototoxicity) . The most common adverse reactions are gastrointestinal, including dyspepsia, nausea, vomiting, flatulence, abdominal pain, diarrhea, and sometimes constipation .

properties

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBPGROQZJDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046714
Record name Fleroxacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination.
Record name Fleroxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04576
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Product Name

Fleroxacin

CAS RN

79660-72-3
Record name Fleroxacin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fleroxacin [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fleroxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fleroxacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fleroxacin
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Record name FLEROXACIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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